

# A Technical Guide to the Broad-Spectrum Antifungal Activity of Voriconazole

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Voriconazole

Cat. No.: B182144

[Get Quote](#)

Prepared for: Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**Voriconazole**, a second-generation triazole antifungal agent, represents a cornerstone in the management of serious and invasive fungal infections. Its clinical utility is underpinned by a potent, broad-spectrum activity against a wide range of yeasts and molds, including species often resistant to other antifungals. This guide provides a detailed technical examination of **voriconazole**'s mechanism of action, its spectrum of activity, the methodologies used for its evaluation, and the molecular basis of fungal resistance. By elucidating the causal relationships behind its pharmacological properties and the experimental protocols for its assessment, this document serves as an in-depth resource for professionals engaged in antifungal research and development.

## Introduction: The Clinical Imperative for Broad-Spectrum Antifungals

The incidence of life-threatening invasive fungal infections (IFIs) has increased significantly, particularly in immunocompromised patient populations.<sup>[1][2]</sup> Pathogens such as *Aspergillus* and *Candida* species are major contributors to morbidity and mortality.<sup>[1]</sup> **Voriconazole** emerged to address the need for a broad-spectrum antifungal with both intravenous and oral formulations, offering a potent therapeutic option for these challenging infections.<sup>[3]</sup> Structurally, it is a synthetic derivative of fluconazole, modified by the substitution of a triazole

moiety with a fluoropyrimidine group and the addition of an  $\alpha$ -methyl group, which enhances its spectrum of activity.[1][4] It is approved for the treatment of invasive aspergillosis, candidemia, and serious infections caused by *Scedosporium* and *Fusarium* species.[1][2][5][6]

## Core Mechanism of Action: Disruption of Fungal Cell Membrane Integrity

The antifungal effect of **voriconazole** is primarily achieved through the targeted inhibition of a critical enzyme in the fungal ergosterol biosynthesis pathway.[1][7]

### 2.1 Inhibition of Lanosterol 14 $\alpha$ -Demethylase

Like other azoles, **voriconazole**'s primary target is the fungal cytochrome P450 (CYP) enzyme, lanosterol 14 $\alpha$ -demethylase, which is encoded by the ERG11 gene.[1][3][7][8] This enzyme is essential for the conversion of lanosterol to ergosterol, the principal sterol component of the fungal cell membrane.[7][9] By binding to the heme iron atom within the enzyme's active site, **voriconazole** effectively blocks this demethylation step. This inhibition is more selective for the fungal enzyme system than for mammalian counterparts.[1]

### 2.2 Consequences of Ergosterol Depletion

The inhibition of lanosterol 14 $\alpha$ -demethylase leads to two critical downstream effects:

- Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity and fluidity of the fungal cell membrane.[7]
- Accumulation of Toxic Sterol Precursors: The blockage results in the accumulation of 14 $\alpha$ -methylated sterols within the cell.[1][7]

This dual assault disrupts the function of membrane-bound enzymes, increases membrane permeability, and ultimately inhibits fungal cell growth and replication.[7][8][9] This targeted disruption underpins **voriconazole**'s efficacy against a wide array of fungal pathogens.[7]

### 2.3 Fungistatic vs. Fungicidal Activity

**Voriconazole**'s activity is generally considered fungistatic against yeast species like *Candida*, meaning it inhibits their growth.[1] However, it exhibits fungicidal (cell-killing) activity against

certain filamentous fungi, most notably *Aspergillus* species.<sup>[1][3]</sup> This distinction is crucial for clinical application, particularly in severely immunocompromised hosts where a fungicidal effect is often preferred.



Figure 1: Mechanism of Action of Voriconazole

[Click to download full resolution via product page](#)Figure 1: Mechanism of Action of **Voriconazole**

# Spectrum of Antifungal Activity

**Voriconazole** is distinguished by its exceptionally broad spectrum of activity, which includes common and emerging fungal pathogens.[\[2\]](#)[\[3\]](#)

## 3.1 Activity against Aspergillus Species

**Voriconazole** is the first-line treatment for invasive aspergillosis.[\[9\]](#) It demonstrates potent in vitro activity against a range of *Aspergillus* species, including *A. fumigatus*, *A. flavus*, *A. niger*, and the often amphotericin B-resistant *A. terreus*.[\[3\]](#) Notably, it has been shown to retain activity against some itraconazole-resistant *A. fumigatus* isolates.[\[1\]](#)[\[10\]](#)

## 3.2 Activity against Candida Species

**Voriconazole** is highly effective against most *Candida* species.[\[1\]](#) Its spectrum includes activity against fluconazole-susceptible and -resistant isolates.[\[11\]](#)[\[12\]](#) It is particularly valuable for its reliable activity against *C. krusei*, which is intrinsically resistant to fluconazole, and for its efficacy against many strains of *C. glabrata* that are less susceptible to fluconazole.[\[12\]](#)[\[13\]](#)[\[14\]](#) [\[15\]](#)[\[16\]](#) Compared to fluconazole and itraconazole, **voriconazole** often demonstrates greater intrinsic potency against various *Candida* isolates.[\[1\]](#)[\[13\]](#)

## 3.3 Activity against Emerging and Dimorphic Fungi

A key advantage of **voriconazole** is its activity against serious infections caused by molds that are often refractory to other therapies.[\[1\]](#) This includes pathogens such as *Scedosporium apiospermum* and *Fusarium* species.[\[1\]](#)[\[9\]](#)[\[16\]](#)[\[17\]](#) Furthermore, it is active in vitro against endemic dimorphic fungi like *Histoplasma capsulatum*, *Blastomyces dermatitidis*, and *Coccidioides immitis*.[\[17\]](#)[\[18\]](#)

## 3.4 Organisms with Limited or No Activity

It is critical for researchers to recognize the limitations of **voriconazole**'s spectrum. It lacks clinically relevant activity against agents of mucormycosis (Zygomycetes class), such as *Rhizopus* and *Mucor* species.[\[17\]](#)[\[19\]](#)

Table 1: Comparative In Vitro Activity of **Voriconazole** Against Key Fungal Pathogens

| Fungal Species           | Voriconazole MIC <sub>50</sub><br>( $\mu$ g/mL) | Voriconazole MIC <sub>90</sub><br>( $\mu$ g/mL) | Comparator MIC <sub>50</sub><br>( $\mu$ g/mL) |
|--------------------------|-------------------------------------------------|-------------------------------------------------|-----------------------------------------------|
| Aspergillus fumigatus    | 0.25 - 0.5                                      | 0.25 - 1.0                                      | Itraconazole: 0.5                             |
| Candida albicans         | 0.01 - 0.03                                     | 0.06 - 0.125                                    | Fluconazole: 0.25 - 0.5                       |
| Candida glabrata         | 0.25 - 1.0                                      | 1.0 - 8.0                                       | Fluconazole: 8.0 - 16.0                       |
| Candida krusei           | 0.25 - 0.5                                      | 0.5 - 1.0                                       | Fluconazole: 64.0                             |
| Fusarium solani          | 4.0                                             | >8.0                                            | Amphotericin B: 2.0                           |
| Scedosporium apiospermum | 0.5                                             | 1.0                                             | Itraconazole: 2.0                             |

Note: MIC (Minimum Inhibitory Concentration) values are compiled from multiple studies and can vary based on testing methodology and geographic location. MIC<sub>50</sub> and MIC<sub>90</sub> represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.[13][17]

## Methodologies for Evaluating Antifungal Activity

The assessment of **voriconazole**'s antifungal properties relies on standardized in vitro and in vivo methodologies. The choice of method is driven by the need to generate reproducible data that can correlate with clinical outcomes.

### 4.1 In Vitro Susceptibility Testing

In vitro testing is fundamental for determining the minimum inhibitory concentration (MIC) of **voriconazole** against a specific fungal isolate. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized protocols to ensure inter-laboratory reproducibility.[20]



Figure 2: Workflow for Broth Microdilution Susceptibility Testing

[Click to download full resolution via product page](#)

Figure 2: Workflow for Broth Microdilution Susceptibility Testing

## Protocol: CLSI M27 Broth Microdilution for Yeasts

This protocol describes a standardized method for determining the MIC of **voriconazole** against *Candida* species. The causality behind this method is to create a controlled environment where the only significant variable is the drug concentration, allowing for a precise determination of the concentration that inhibits fungal growth.

- Preparation of **Voriconazole** Stock: Dissolve **voriconazole** powder in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1600 µg/mL).[\[21\]](#)
- Drug Dilution Series: Prepare serial two-fold dilutions of **voriconazole** in a 96-well microtiter plate using RPMI 1640 medium. The final concentration range should typically span from 0.0078 to 4 µg/mL.[\[21\]](#) This range is chosen to cover the expected MICs for both susceptible and resistant isolates.
- Inoculum Preparation:
  - Subculture the yeast isolate onto a nutrient agar plate (e.g., Sabouraud Dextrose Agar) and incubate for 24 hours at 35°C to ensure purity and viability.
  - Harvest several colonies and suspend them in sterile saline.
  - Adjust the turbidity of the suspension to match a 0.5 McFarland standard spectrophotometrically (at 530 nm). This standardization is critical for ensuring a consistent starting fungal load.
  - Dilute this adjusted suspension in RPMI 1640 medium to achieve a final inoculum concentration of  $0.5 \times 10^3$  to  $2.5 \times 10^3$  cells/mL in the microtiter wells.
- Inoculation and Incubation:
  - Add the final diluted inoculum to each well of the microtiter plate, including a drug-free growth control well and a sterility control well (medium only).
  - Incubate the plate at 35°C for 24 to 48 hours.[\[22\]](#) The 24-hour reading is often preferred for azoles to minimize trailing growth effects.[\[21\]](#)
- Endpoint Determination (MIC Reading):

- The MIC is defined as the lowest concentration of **voriconazole** that causes a prominent decrease in turbidity (approximately 50% growth inhibition) compared to the drug-free growth control well.[21] This visual endpoint can be correlated with a 50% reduction in optical density measured by a spectrophotometer.
- Interpretation: The resulting MIC value is compared to established clinical breakpoints from CLSI or EUCAST to categorize the isolate as Susceptible (S), Intermediate (I), or Resistant (R).[23][24]

#### 4.2 In Vivo Efficacy Models

While in vitro tests measure direct antifungal activity, in vivo models are essential for evaluating a drug's performance in a complex biological system, accounting for its pharmacokinetics and host-pathogen interactions.

- Murine Models of Disseminated/Pulmonary Infection: Immunosuppressed mice are the gold standard for testing efficacy against invasive aspergillosis or candidiasis.[25] The choice of an immunosuppressed model is causal; it mimics the patient population most at risk for these infections. Efficacy is typically measured by endpoints such as prolonged survival, reduction in fungal burden in target organs (e.g., kidneys, brain, lungs), and reduction in biomarkers like galactomannan.[26][25]
- Galleria mellonella (Greater Wax Moth) Model: This invertebrate model is gaining traction as a cost-effective, high-throughput alternative to mammalian models for preliminary efficacy studies.[27][28] Larvae are infected with a fungal pathogen and then treated with **voriconazole**. Survival curves are the primary endpoint. Studies have shown a good correlation between the in vitro MIC, the in vivo efficacy in the G. mellonella model, and the response to treatment.[27][28][29]

## Pharmacokinetics and Pharmacodynamics (PK/PD)

The efficacy of **voriconazole** is not solely dependent on its MIC but on achieving and maintaining an effective drug concentration at the site of infection.

- Pharmacokinetics (PK): **Voriconazole** has high oral bioavailability (>90%).[8][12][30] It is extensively distributed into tissues.[30] A critical feature is its metabolism, which is primarily mediated by the hepatic cytochrome P450 enzyme CYP2C19, with contributions from

CYP2C9 and CYP3A4.[1][8][30] This metabolism is subject to genetic polymorphism in CYP2C19, leading to significant inter-individual variability in drug exposure.[1][8] Furthermore, **voriconazole** exhibits nonlinear, capacity-limited elimination, meaning that increases in dose can lead to a disproportionately larger increase in plasma concentration. [30][31]

- Pharmacodynamics (PD): The PK/PD parameter that best predicts the efficacy of **voriconazole** is the ratio of the 24-hour area under the free-drug concentration-time curve to the MIC (fAUC/MIC).[27][30][32] Achieving a target fAUC/MIC ratio is strongly correlated with a successful clinical outcome. This relationship underscores the importance of both the drug's potency (MIC) and the patient's ability to achieve adequate drug exposure.

Figure 3: Interplay of PK/PD in **Voriconazole** Efficacy

## Mechanisms of Fungal Resistance

The emergence of resistance to **voriconazole**, particularly in *Aspergillus* and *Candida* species, is a significant clinical concern. Understanding the underlying molecular mechanisms is vital for developing resistance surveillance strategies and new therapeutic approaches.

### 6.1 Target Site Modification

The most well-characterized mechanism of azole resistance involves alterations in the target enzyme, lanosterol 14 $\alpha$ -demethylase.

- Mutations in *cyp51A* (ERG11): Point mutations in the gene encoding the target enzyme can reduce the binding affinity of **voriconazole**, requiring higher concentrations of the drug to achieve inhibition.[33][34][35] In *A. flavus*, three paralogs exist (*cyp51A*, *cyp51B*, *cyp51C*), and mutations in *cyp51C* have been linked to clinical resistance.[33][35]
- Gene Overexpression: Increased expression of the *cyp51A* gene leads to higher intracellular concentrations of the target enzyme, which can overwhelm the inhibitory effect of the drug.

### 6.2 Overexpression of Efflux Pumps

Fungal cells can actively pump **voriconazole** out of the cell, preventing it from reaching its intracellular target. This is mediated by two major families of transporter proteins:

- ATP-Binding Cassette (ABC) Transporters: Proteins like Cdr1p and Cdr2p in *Candida albicans* use the energy from ATP hydrolysis to expel a wide range of substrates, including azoles.[36]
- Major Facilitator Superfamily (MFS) Transporters: Mdr1p is an MFS transporter that specifically exports fluconazole and **voriconazole**.[33][36] Overexpression of the genes encoding these pumps is a common mechanism of high-level azole resistance in clinical isolates.[33][36]



Figure 4: Key Mechanisms of Voriconazole Resistance

[Click to download full resolution via product page](#)

Figure 4: Key Mechanisms of **Voriconazole** Resistance

## Conclusion and Future Directions

**Voriconazole** remains an indispensable tool in the fight against invasive fungal infections due to its potent, broad-spectrum activity, particularly against *Aspergillus* species. Its mechanism of action is well-defined, and standardized methods for evaluating its efficacy are robust. However, the landscape of antifungal therapy is continually evolving. Future research must focus on several key areas:

- Resistance Surveillance: Continued monitoring of resistance trends and molecular mechanisms is crucial for guiding clinical practice.
- Therapeutic Drug Monitoring (TDM): Given its pharmacokinetic variability, optimizing the use of TDM can improve efficacy and safety.<sup>[2]</sup>
- Combination Therapies: Investigating **voriconazole** in combination with other antifungal classes may offer synergistic effects and combat resistance.
- Novel Formulations: Development of new formulations could enhance tissue penetration or mitigate side effects.

By building on the foundational knowledge presented in this guide, the scientific community can continue to refine the use of **voriconazole** and develop next-generation strategies to overcome the challenge of invasive fungal disease.

## References

- Vertex AI Search. (2025, February 10). Pharmacology of **Voriconazole** ; Mechanism of action, Pharmacokinetics, Uses, Effects.
- NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Mechanism of Action of **Voriconazole**: A Deep Dive into Antifungal Efficacy.
- Amber Lifesciences. (2024, May 11). **Voriconazole** Uses, Mechanism, Dosage, Side Effects.
- PubMed. (n.d.). In vitro activity of **voriconazole** against *Candida* species.
- PubMed Central. (n.d.). **Voriconazole**: the newest triazole antifungal agent.
- MedlinePlus. (2022, October 15). **Voriconazole**.
- PubMed. (n.d.). Activity of **voriconazole** against *Candida albicans* and *Candida krusei* isolated since 1984.
- PubMed. (n.d.). Pharmacokinetic/pharmacodynamic profile of **voriconazole**.
- PubMed. (1999). Antifungal activity of the new azole UK-109, 496 (**voriconazole**).
- SciSpace. (n.d.). **Voriconazole** against fluconazole-susceptible and resistant candida isolates: in-vitro efficacy compared with that of itraconazol.

- National Institutes of Health. (n.d.). In Vitro Activity of the New Triazole **Voriconazole** (UK-109496) against Opportunistic Filamentous and Dimorphic Fungi and Common and Emerging Yeast Pathogens.
- National Institutes of Health. (n.d.). In Vitro Pharmacokinetic/Pharmacodynamic Modeling of **Voriconazole** Activity against Aspergillus Species in a New In Vitro Dynamic Model.
- National Institutes of Health. (n.d.). In Vitro Activities of Fluconazole and **Voriconazole** against Clinical Isolates of Candida spp. Determined by Disk Diffusion Testing in Turin, Italy.
- ijmrp. (2019, September 5). Therapeutic Efficacy of **Voriconazole** in Fluconazole Resistant Vaginal Candidiasis.
- ASM Journals. (n.d.). Investigation of Multiple Resistance Mechanisms in **Voriconazole**-Resistant Aspergillus flavus Clinical Isolates from a Chest Hospital Surveillance in Delhi, India. *Antimicrobial Agents and Chemotherapy*.
- National Institutes of Health. (n.d.). Activity of **voriconazole** (UK-109496) against clinical isolates of Aspergillus species and its effectiveness in an experimental model of invasive pulmonary aspergillosis.
- ResearchGate. (n.d.). Investigation of Multiple Resistance Mechanisms in **Voriconazole**-Resistant Aspergillus flavus Clinical Isolates from a Chest Hospital Surveillance in Delhi, India.
- PubMed. (n.d.). **Voriconazole**: in the treatment of invasive aspergillosis.
- PubMed. (2015). In vivo efficacy of **voriconazole** and posaconazole therapy in a novel invertebrate model of Aspergillus fumigatus infection.
- DermNet. (2005). **Voriconazole**.
- PubMed. (n.d.). **Voriconazole**: a broad-spectrum triazole for the treatment of invasive fungal infections.
- National Institutes of Health. (n.d.). Optimizing **Voriconazole** Susceptibility Testing of Candida: Effects of Incubation Time, Endpoint Rule, Species of Candida, and Level of Fluconazole Susceptibility.
- PubMed. (n.d.). In Vitro Susceptibility Testing of Aspergillus Spp.: Comparison of Etest and Reference Microdilution Methods for Determining **Voriconazole** and Itraconazole MICs.
- PubMed. (2018, February 23). Investigation of Multiple Resistance Mechanisms in **Voriconazole**-Resistant Aspergillus flavus Clinical Isolates from a Chest Hospital Surveillance in Delhi, India.
- ASM Journals. (n.d.). Population Pharmacokinetics of **Voriconazole** in Adults. *Antimicrobial Agents and Chemotherapy*.
- Mayo Clinic. (n.d.). **Voriconazole** (oral route).
- ASM Journals. (2020, May 21). Toward Harmonization of **Voriconazole** CLSI and EUCAST Breakpoints for Candida albicans Using a Validated In Vitro Pharmacokinetic/Pharmacodynamic Model. *Antimicrobial Agents and Chemotherapy*.

- National Institutes of Health. (2021, November 26). In Vivo Efficacy of **Voriconazole** in a *Galleria mellonella* Model of Invasive Infection Due to Azole-Susceptible or Resistant *Aspergillus fumigatus* Isolates.
- PubMed Central. (n.d.). **Voriconazole** in the management of nosocomial invasive fungal infections.
- National Institutes of Health. (n.d.). An observational efficacy and safety analysis of the treatment of acute invasive aspergillosis using **voriconazole**.
- PubMed Central. (2025, June 23). Understanding the mechanisms of resistance to azole antifungals in *Candida* species.
- MDPI. (n.d.). In Vitro and In Vivo Evaluation of **Voriconazole**-Containing Antifungal Combinations against Mucorales Using a *Galleria mellonella* Model of Mucormycosis.
- National Institutes of Health. (n.d.). Evaluation of the In Vitro Activity of **Voriconazole** As Predictive of In Vivo Outcome in a Murine *Aspergillus fumigatus* Infection Model.
- Labcorp. (n.d.). 183525: Yeast Susceptibility Testing, **Voriconazole**.
- PubMed Central. (n.d.). Comparative Evaluation of Etest, EUCAST, and CLSI Methods for Amphotericin B, **Voriconazole**, and Posaconazole against Clinically Relevant *Fusarium* Species.
- Oxford Academic. (n.d.). **Voriconazole**: A New Triazole Antifungal Agent. *Clinical Infectious Diseases*.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Voriconazole: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Voriconazole: a broad-spectrum triazole for the treatment of invasive fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Voriconazole in the management of nosocomial invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Voriconazole: MedlinePlus Drug Information [medlineplus.gov]
- 6. Voriconazole (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 7. [nbinno.com](http://nbinno.com) [nbinno.com]
- 8. [youtube.com](http://youtube.com) [youtube.com]
- 9. [amberlife.net](http://amberlife.net) [amberlife.net]
- 10. Voriconazole: in the treatment of invasive aspergillosis - PubMed  
[pubmed.ncbi.nlm.nih.gov]
- 11. [scispace.com](http://scispace.com) [scispace.com]
- 12. [ijmrp.com](http://ijmrp.com) [ijmrp.com]
- 13. In vitro activity of voriconazole against Candida species - PubMed  
[pubmed.ncbi.nlm.nih.gov]
- 14. Activity of voriconazole against Candida albicans and Candida krusei isolated since 1984 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro Activities of Fluconazole and Voriconazole against Clinical Isolates of Candida spp. Determined by Disk Diffusion Testing in Turin, Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [dermnetnz.org](http://dermnetnz.org) [dermnetnz.org]
- 17. Antifungal activity of the new azole UK-109, 496 (voriconazole) - PubMed  
[pubmed.ncbi.nlm.nih.gov]
- 18. In Vitro Activity of the New Triazole Voriconazole (UK-109,496) against Opportunistic Filamentous and Dimorphic Fungi and Common and Emerging Yeast Pathogens - PMC  
[pmc.ncbi.nlm.nih.gov]
- 19. An observational efficacy and safety analysis of the treatment of acute invasive aspergillosis using voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparative Evaluation of Etest, EUCAST, and CLSI Methods for Amphotericin B, Voriconazole, and Posaconazole against Clinically Relevant Fusarium Species - PMC  
[pmc.ncbi.nlm.nih.gov]
- 21. Optimizing Voriconazole Susceptibility Testing of Candida: Effects of Incubation Time, Endpoint Rule, Species of Candida, and Level of Fluconazole Susceptibility - PMC  
[pmc.ncbi.nlm.nih.gov]
- 22. In vitro susceptibility testing of Aspergillus spp.: comparison of Etest and reference microdilution methods for determining voriconazole and itraconazole MICs - PubMed  
[pubmed.ncbi.nlm.nih.gov]
- 23. [journals.asm.org](http://journals.asm.org) [journals.asm.org]
- 24. [labcorp.com](http://labcorp.com) [labcorp.com]

- 25. Evaluation of the In Vitro Activity of Voriconazole As Predictive of In Vivo Outcome in a Murine Aspergillus fumigatus Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Activity of voriconazole (UK-109,496) against clinical isolates of Aspergillus species and its effectiveness in an experimental model of invasive pulmonary aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. In vivo efficacy of voriconazole and posaconazole therapy in a novel invertebrate model of Aspergillus fumigatus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. In Vivo Efficacy of Voriconazole in a Galleria mellonella Model of Invasive Infection Due to Azole-Susceptible or Resistant Aspergillus fumigatus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. Pharmacokinetic/pharmacodynamic profile of voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. journals.asm.org [journals.asm.org]
- 32. In Vitro Pharmacokinetic/Pharmacodynamic Modeling of Voriconazole Activity against Aspergillus Species in a New In Vitro Dynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 33. journals.asm.org [journals.asm.org]
- 34. researchgate.net [researchgate.net]
- 35. Investigation of Multiple Resistance Mechanisms in Voriconazole-Resistant Aspergillus flavus Clinical Isolates from a Chest Hospital Surveillance in Delhi, India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Broad-Spectrum Antifungal Activity of Voriconazole]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b182144#broad-spectrum-antifungal-activity-of-voriconazole>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)